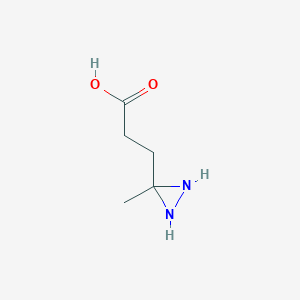
3-(3-Methyldiaziridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyldiaziridin-3-yl)propanoic acid is an organic compound that belongs to the class of diazirines Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyldiaziridin-3-yl)propanoic acid typically involves the thermal decomposition of diazirines. One common method involves the thermolysis of 3-(3-methyldiazirin-3-yl)propan-1-ol in solution over a temperature range of 96–125°C . The reactions are unimolecular and fit linear Arrhenius plots, indicating a well-defined reaction pathway.
Industrial Production Methods
the use of 3D-printed reactionware has been explored for the on-demand synthesis of high-value probes, including diazirine-based compounds . This approach allows for the modular assembly of reaction sequences, facilitating the synthesis of complex molecules with minimal synthetic expertise.
化学反応の分析
Types of Reactions
3-(3-Methyldiaziridin-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Thermal Decomposition: The compound decomposes thermally to form alkenes derived from the corresponding carbenes.
Ring Opening: The thermolysis involves ring opening to a complex, followed by nitrogen loss or isomerization to a diazo compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include anhydrous acetonitrile and N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation.
Major Products
The major products formed from the thermal decomposition of this compound are alkenes, such as MeCH2CH2CO2H . Additionally, about 5% of γ-valerolactone is formed during the thermolysis .
科学的研究の応用
3-(3-Methyldiaziridin-3-yl)propanoic acid has several scientific research applications, including:
作用機序
The mechanism of action of 3-(3-Methyldiaziridin-3-yl)propanoic acid involves the formation of reactive intermediates, such as carbenes, during thermal decomposition . These intermediates can undergo various reactions, including ring opening and nitrogen loss, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
3-(3-Methyldiazirin-3-yl)propan-1-ol: Another diazirine compound that undergoes similar thermal decomposition reactions.
4-(3-Methyldiaziridin-3-yl)butanoic acid: A structurally similar compound with comparable reactivity.
Uniqueness
3-(3-Methyldiaziridin-3-yl)propanoic acid is unique due to its specific ring structure and the formation of γ-valerolactone during thermal decomposition . This compound’s ability to form reactive intermediates, such as carbenes, makes it valuable for various scientific applications.
特性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
3-(3-methyldiaziridin-3-yl)propanoic acid |
InChI |
InChI=1S/C5H10N2O2/c1-5(6-7-5)3-2-4(8)9/h6-7H,2-3H2,1H3,(H,8,9) |
InChIキー |
SDJKXJSGAJFERM-UHFFFAOYSA-N |
正規SMILES |
CC1(NN1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
![7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)
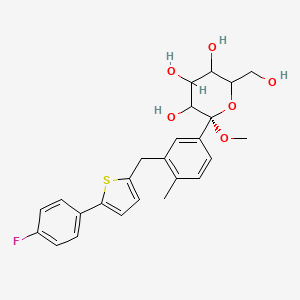
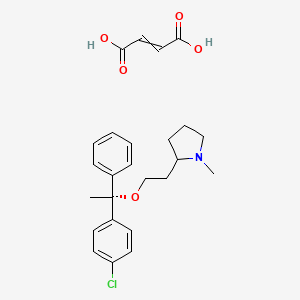
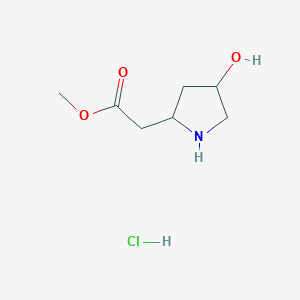
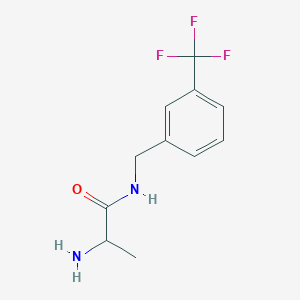
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
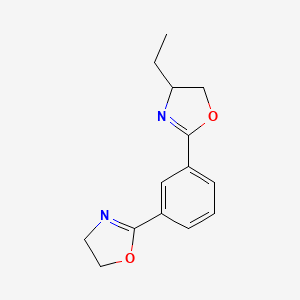
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
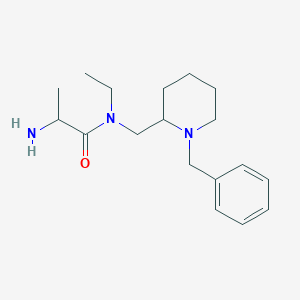
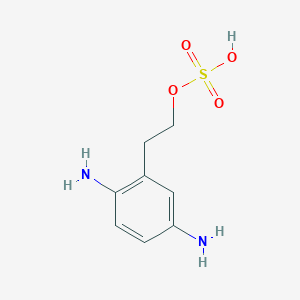
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)
